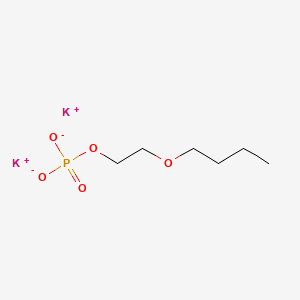
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid are a group of compounds with diverse chemical structures and properties. These compounds are used in various industrial and scientific applications due to their unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Material: 3-cyano-3,5,5-trimethylcyclohexanone.
Reaction with Oxyammonia: The starting material reacts with oxyammonia in an organic solvent at temperatures ranging from 40°C to 80°C to form 3-cyano-3,5,5-trimethylcyclohexanone oxime.
Hydrogenation: The oxime is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst at temperatures between 50°C and 120°C and pressures of 5 MPa to 15 MPa to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine.
Industrial Production Methods
The industrial production of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and alcohols .
Applications De Recherche Scientifique
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. It acts as a curing agent by forming cross-links between polymer chains, enhancing the mechanical properties of the resulting material . In biological systems, it interacts with enzymes and proteins, modifying their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminomethyl-3,5,5-trimethylcyclohexanol: A similar compound with an alcohol group instead of an amine group.
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A bicyclic compound with similar structural features.
3-Cyano-3,5,5-trimethylcyclohexylamine: An aminonitrile derivative.
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is unique due to its ability to act as a versatile curing agent and its wide range of applications in various fields, from industrial manufacturing to scientific research .
Propriétés
Formule moléculaire |
C39H67N3O12 |
|---|---|
Poids moléculaire |
770.0 g/mol |
Nom IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid |
InChI |
InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
ZRJCFJZEUPSIML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
68584-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


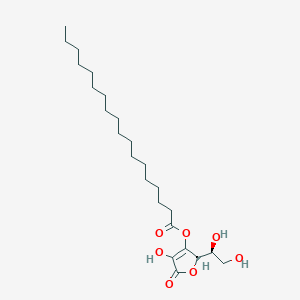
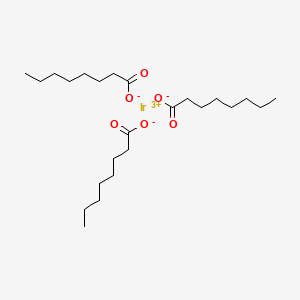
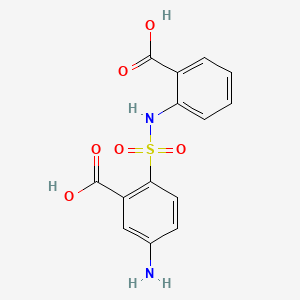
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
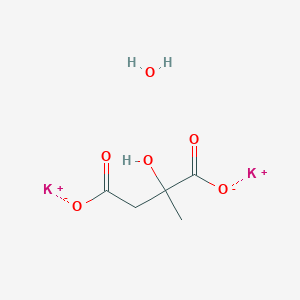
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)


